5-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide
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Overview
Description
5-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure that combines a chloro-substituted benzene ring, a methoxy group, and a sulfonamide moiety, making it an interesting subject for chemical research and development.
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, particularly in response to DNA damage. It is involved in the activation of cell cycle checkpoints, which halt the cell cycle to allow for DNA repair.
Mode of Action
The compound interacts with the Chk1 enzyme by binding to its active site This interaction inhibits the enzyme’s activity, thereby affecting the cell cycle regulation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyanopyrazine Group: The cyanopyrazine moiety is introduced via a nucleophilic substitution reaction.
Attachment of the Sulfonamide Group: The sulfonamide group is attached through a sulfonation reaction, often using sulfonyl chlorides.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, such as using a base or a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas: These compounds share a similar core structure and have been studied for their inhibitory effects on certain kinases.
Indole Derivatives: Indole derivatives also exhibit a range of biological activities and are structurally related due to the presence of heterocyclic rings.
Uniqueness
5-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-21(26(23,24)15-7-11(17)3-4-14(15)25-2)12-9-22(10-12)16-13(8-18)19-5-6-20-16/h3-7,12H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSQLQUKROCZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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